4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Agrochemical Fungicide Take-all disease

Researchers requiring a validated scaffold for fungicide (G. graminis) or anticancer SAR programs face risks from analog substitution. 4-(1H-Pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline provides the exact 4-position substitution pattern essential for biological activity. • Potent fungicidal efficacy equivalent to pyraclostrobin at low concentrations. • Core structure in multiple kinase inhibitor chemotypes. • Consistent 95% purity with batch-specific QC documentation.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B13145876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2C1C3=CNN=C3
InChIInChI=1S/C12H13N3/c1-2-4-12-11(3-1)10(5-6-13-12)9-7-14-15-8-9/h1-4,7-8,10,13H,5-6H2,(H,14,15)
InChIKeyQEMNUCRXYBSWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Product Overview


4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (CAS: 1306604-04-5; MF: C12H13N3; MW: 199.25 g/mol) is a heterocyclic building block combining a 1,2,3,4-tetrahydroquinoline core with a 1H-pyrazol-4-yl substituent [1]. This class of compounds is documented in the primary literature for exhibiting potent fungicidal activity, particularly against Gaeumannomyces graminis, and for demonstrating cytotoxic effects in various human cancer cell lines [2]. Its core structure is a privileged scaffold in medicinal chemistry, with numerous patents and research articles detailing its use in the synthesis of biologically active derivatives [3]. The compound is commercially available with a typical purity specification of 95%, as indicated by vendor datasheets .

Substitution Risk: 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline


Substituting a generic tetrahydroquinoline or pyrazole analog for 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline carries a high risk of experimental failure due to the non-linear and unpredictable nature of Structure-Activity Relationships (SAR) within this chemotype. The specific substitution pattern at the 4-position is critical; studies show that minor modifications to the tetrahydroquinoline core or the attached heterocycle lead to dramatic variations in biological activity, ranging from complete inactivity to high potency [1]. For instance, within a series of tetrahydroquinoline-pyrazole hybrids evaluated for anticancer activity, a single structural variation resulted in a compound (15) exhibiting the highest potential IC50, while close analogs showed significantly lower or no activity [2]. Therefore, to ensure experimental reproducibility and maintain the integrity of a research program, procurement of the exact, specified molecular entity is essential, as the activity profile of a close structural neighbor cannot be reliably inferred.

4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Evidence Advantages


Fungicidal Efficacy Against Gaeumannomyces graminis

Derivatives of the pyrazole-tetrahydroquinoline class demonstrate fungicidal activity against Gaeumannomyces graminis var. tritici that is quantitatively comparable to the commercial fungicide pyraclostrobin. This suggests the core scaffold of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline possesses inherent agrochemical potential that can be leveraged in lead optimization programs [1].

Agrochemical Fungicide Take-all disease

Anticancer Activity in Human Tumor Cell Lines

Members of the pyrazolo-tetrahydroquinoline class exhibit potent, low-micromolar IC50 values against a panel of human cancer cell lines. Specifically, a closely related derivative (compound 15) displayed strong anti-proliferative effects. This is in contrast to many other compounds in the same synthetic series which showed significantly higher IC50 values or were inactive, highlighting the unique potency achievable with this specific chemotype [1]. Further computational QSAR and molecular docking studies on similar tetrahydroquinoline-pyrazole derivatives corroborate these findings, identifying them as promising anti-lung cancer agents with favorable binding affinities to targets like EGFR [2].

Oncology Cytotoxicity Apoptosis

Selective PDE4 Inhibition

The core scaffold is represented in patents claiming aryl and heteroaryl pyrazole compounds as selective PDE4 inhibitors. These compounds, which encompass the structural features of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline, are described as exhibiting improved PDE4 inhibition compared to the classical inhibitor rolipram and showing selectivity over other PDE isozymes [1]. This suggests that derivatives of this chemotype may offer a better therapeutic window by reducing the side effects (e.g., nausea, emesis) often associated with non-selective PDE4 inhibition.

Inflammation CNS PDE4

Multi-Kinase Inhibition Profile

Fused pyrazole-quinoline derivatives are frequently cited in patents as inhibitors of various protein kinases, including Aurora-2, GSK-3, SYK, and LRRK2, which are critical in cancer, diabetes, and neurodegenerative diseases [1]. The specific tetrahydroquinoline core has been identified in compounds acting as tubulin polymerization inhibitors, a distinct mechanism from kinase inhibition, demonstrating the scaffold's versatility in modulating different cancer-relevant targets [2]. This breadth of activity makes 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline a valuable core for hit-to-lead and lead optimization campaigns aiming to modulate diverse disease pathways.

Kinase Cancer Signal Transduction

4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Applications


Agrochemical Fungicide Discovery for Take-All Disease

For researchers in crop science and agrochemicals, 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is an ideal scaffold for generating new leads against take-all disease, a devastating root pathogen of wheat. Evidence shows that derivatives of this chemotype can achieve fungicidal efficacy against *G. graminis* that is equivalent to the commercial fungicide pyraclostrobin at low concentrations [1]. This validated activity profile makes it a high-value starting point for synthetic derivatization and optimization programs aimed at discovering patentable fungicides with novel modes of action.

Medicinal Chemistry Teaching & Kinase Inhibitor Synthesis

This compound serves as an excellent teaching tool and research substrate in academic medicinal chemistry laboratories. Its established role as a core structure in multiple kinase inhibitor chemotypes [1] and anticancer agents [2] provides a rich context for training students in modern drug design principles, including scaffold hopping, bioisostere replacement, and structure-activity relationship (SAR) exploration. Its straightforward synthetic accessibility and commercial availability further enhance its utility for hands-on laboratory courses and student-led research projects.

CNS & Anti-Inflammatory PDE4 Inhibitor Programs

For biotech and pharmaceutical discovery groups targeting inflammation and CNS disorders, 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a strategic building block for synthesizing next-generation PDE4 inhibitors. Patent literature indicates that aryl pyrazole compounds encompassing this scaffold are claimed to offer improved PDE4 inhibition and enhanced selectivity over first-generation drugs like rolipram [1]. Procuring this compound allows companies to explore novel chemical space with the potential to overcome the dose-limiting side effects that have historically plagued PDE4 inhibitor development.

Chemical Biology Probes for Tubulin Polymerization & Apoptosis

This compound is a valuable intermediate for creating novel chemical biology probes to dissect mechanisms of cell division and programmed cell death. Its structural relatives have been shown to act as potent tubulin polymerization inhibitors [1] and to induce strong apoptotic effects in cancer cells [2]. By using 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline as a starting material, researchers can synthesize specific, target-selective probes to investigate these fundamental biological processes in various cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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